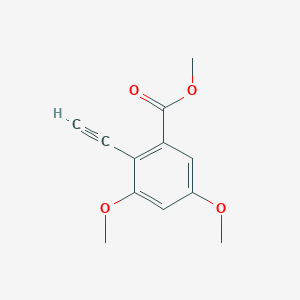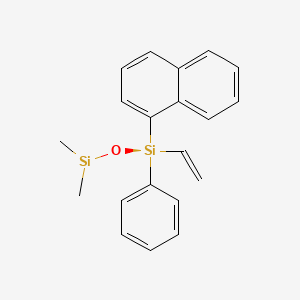
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl is a complex organosilicon compound It features a unique structure with a silicon-oxygen-silicon (Si-O-Si) backbone, substituted with ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, phenylsilane, and vinylsilane.
Hydrosilylation Reaction: The key step involves a hydrosilylation reaction, where the vinylsilane reacts with phenylsilane in the presence of a platinum catalyst to form the desired disiloxane compound.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted disiloxane compounds.
Applications De Recherche Scientifique
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mécanisme D'action
The mechanism by which (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl exerts its effects involves interactions with various molecular targets. The Si-O-Si backbone allows for flexibility and reactivity, enabling the compound to participate in diverse chemical reactions. The ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups contribute to its unique properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
Uniqueness
Compared to similar compounds, (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl stands out due to its specific substitution pattern and the presence of both naphthalen-1-yl and phenyl groups
Propriétés
Numéro CAS |
211820-92-7 |
|---|---|
Formule moléculaire |
C20H21OSi2 |
Poids moléculaire |
333.5 g/mol |
InChI |
InChI=1S/C20H21OSi2/c1-4-23(21-22(2)3,18-13-6-5-7-14-18)20-16-10-12-17-11-8-9-15-19(17)20/h4-16H,1H2,2-3H3/t23-/m0/s1 |
Clé InChI |
YWLYSAGSRVGAJU-QHCPKHFHSA-N |
SMILES isomérique |
C[Si](C)O[Si@@](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C[Si](C)O[Si](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
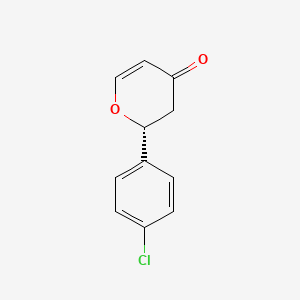
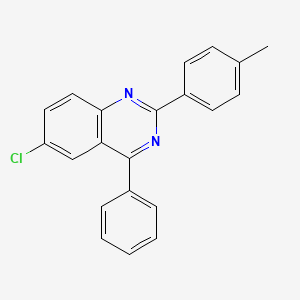


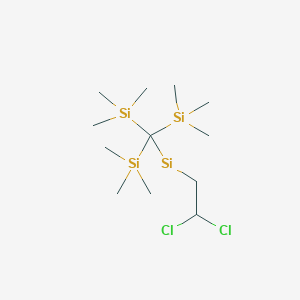
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
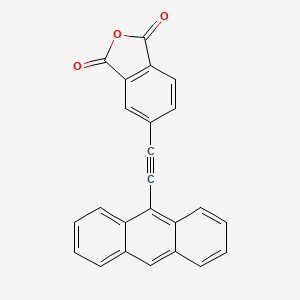
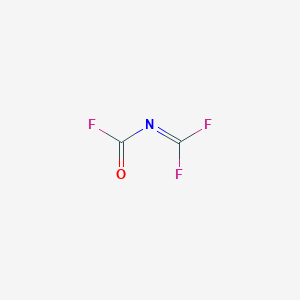
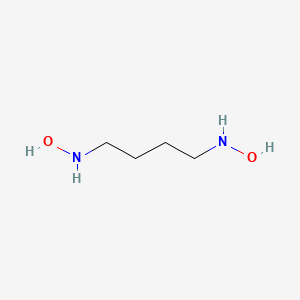
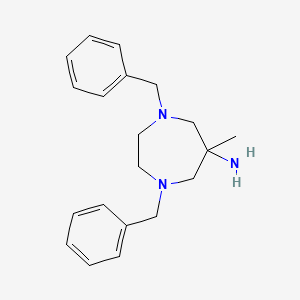
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
